A Comprehensive Technical Guide to 4-Bromo-1-fluoro-2-iodobenzene: Synthesis, Properties, and Applications in Modern Organic Chemistry
A Comprehensive Technical Guide to 4-Bromo-1-fluoro-2-iodobenzene: Synthesis, Properties, and Applications in Modern Organic Chemistry
For Immediate Release
SHANGHAI, CN — January 8, 2026 — This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the versatile chemical intermediate, 4-Bromo-1-fluoro-2-iodobenzene. With its unique trifunctionalized aromatic core, this compound has emerged as a valuable building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical development and materials science.
Introduction: Unveiling a Key Synthetic Intermediate
4-Bromo-1-fluoro-2-iodobenzene, identified by the CAS number 116272-41-4 , is a polyhalogenated benzene derivative.[1] Its structure, featuring three distinct halogen substituents—fluorine, bromine, and iodine—offers chemists a platform for regioselective transformations, making it a prized component in multistep synthetic pathways. The strategic placement of these halogens allows for differential reactivity in a variety of cross-coupling reactions, a cornerstone of modern organic synthesis. This guide will provide a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on its utility in the construction of complex molecular architectures.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Bromo-1-fluoro-2-iodobenzene is paramount for its safe handling, storage, and effective use in chemical reactions. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 116272-41-4 | [1][2] |
| Molecular Formula | C₆H₃BrFI | [2][3] |
| Molecular Weight | 300.89 g/mol | [2][4] |
| Appearance | White to cream or yellow crystalline powder/solid | [3] |
| Melting Point | 48-51 °C | [5] |
| IUPAC Name | 4-bromo-1-fluoro-2-iodobenzene | [3][4] |
Synthesis of 4-Bromo-1-fluoro-2-iodobenzene: A Step-by-Step Protocol
The synthesis of 4-Bromo-1-fluoro-2-iodobenzene is typically achieved through a Sandmeyer-type reaction, starting from a commercially available aniline derivative. The following protocol is a well-established method for its preparation.[1]
Reaction Scheme
Experimental Protocol
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Dissolution: Under an inert argon atmosphere, dissolve 5-bromo-2-fluoroaniline (45.6 g, 240 mmol) in water (120 mL).
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Acidification: While stirring, slowly add concentrated hydrochloric acid (120 mL) to the solution.
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Cooling: Cool the reaction mixture to -20 °C using a suitable cooling bath.
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Diazotization: Add an aqueous solution of sodium nitrite (19.9 g, 288 mmol in 80 mL of water) dropwise, maintaining the temperature at -20 °C. Continue stirring at this temperature for 20 minutes.
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Iodination: Add an aqueous solution of potassium iodide (59.8 g, 360 mmol in 60 mL of water) to the reaction mixture. Continue stirring for an additional 30 minutes.
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Work-up and Purification: The reaction mixture is then typically warmed to room temperature, and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield 4-Bromo-1-fluoro-2-iodobenzene.
Applications in Organic Synthesis: A Gateway to Molecular Complexity
The trifunctional nature of 4-Bromo-1-fluoro-2-iodobenzene makes it a highly versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science.[1][6] Its primary utility lies in its differential reactivity in palladium-catalyzed cross-coupling reactions.
Regioselective Cross-Coupling Reactions
The carbon-iodine bond is the most reactive site for oxidative addition to a palladium(0) catalyst, followed by the carbon-bromine bond. This reactivity difference allows for sequential, regioselective cross-coupling reactions. For instance, a Sonogashira or Suzuki coupling can be performed at the iodo position, leaving the bromo group intact for a subsequent coupling reaction. This stepwise approach is invaluable for the synthesis of highly substituted aromatic compounds.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. 4-Bromo-1-fluoro-2-iodobenzene can be effectively coupled with various boronic acids or esters. The following is a representative protocol for a Suzuki coupling at the more reactive iodo-position.
Experimental Protocol: Suzuki-Miyaura Coupling
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Reaction Setup: In a round-bottom flask, combine 4-Bromo-1-fluoro-2-iodobenzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).
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Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) to the flask.
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Degassing: Purge the mixture with a stream of argon for 10-15 minutes to remove any dissolved oxygen.
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Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol) to the mixture.
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Reaction: Heat the reaction mixture to 90-100 °C and stir under an argon atmosphere for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with an appropriate organic solvent (e.g., ethyl acetate).
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Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the desired biaryl product.
Application in Sonogashira Coupling
The Sonogashira coupling is a versatile method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.
Experimental Protocol: Sonogashira Coupling
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Reaction Setup: To a reaction vessel, add 4-Bromo-1-fluoro-2-iodobenzene (1.0 mmol), the terminal alkyne (1.2 mmol), copper(I) iodide (0.05 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol).
-
Solvent and Base: Add a suitable solvent such as triethylamine or a mixture of DMF and water.
-
Degassing: Degas the reaction mixture by bubbling argon through it for 15-20 minutes.
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Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 55 °C) for 1-12 hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford the desired arylalkyne.
Safety and Handling
4-Bromo-1-fluoro-2-iodobenzene is a chemical that requires careful handling in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
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Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
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Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray.
Conclusion
4-Bromo-1-fluoro-2-iodobenzene is a strategically important building block in modern organic synthesis. Its unique substitution pattern allows for selective and sequential cross-coupling reactions, providing a powerful tool for the construction of complex, highly functionalized aromatic compounds. This guide has provided a comprehensive overview of its synthesis, properties, and key applications, underscoring its value to the scientific community, particularly in the fields of drug discovery and materials science.
References
-
PubChem. (n.d.). 4-Bromo-2-fluoro-1-iodobenzene. Retrieved January 8, 2026, from [Link]
-
KIT - The Research University in the Helmholtz Association. (n.d.). Synthesis of Bioactive Molecules. Retrieved January 8, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromo-1-fluoro-2-iodobenzene. Retrieved January 8, 2026, from [Link]
-
Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction. Retrieved January 8, 2026, from [Link]
-
SHINDO-KANO LABORATORY. (n.d.). Synthesis of Bioactive compounds. Retrieved January 8, 2026, from [Link]
-
Royal Society of Chemistry. (2017). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. Chemical Communications, 53(83), 11442-11445. [Link]
-
Angene. (n.d.). 2-Bromo-1-fluoro-4-iodobenzene: A Key Intermediate for Advanced Synthesis. Retrieved January 8, 2026, from [Link]
-
YouTube. (2023, November 24). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 8, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 8, 2026, from [Link]
-
Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling. Retrieved January 8, 2026, from [Link]
-
Journal of Chemical Education. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 92(3), 541-544. [Link]
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved January 8, 2026, from [Link]
-
SciELO México. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 26(4), 289-293. [Link]
Sources
- 1. 4-Bromo-1-fluoro-2-iodobenzene | 116272-41-4 [chemicalbook.com]
- 2. 4-Bromo-1-fluoro-2-iodobenzene | C6H3BrFI | CID 2782750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-fluoro-1-iodobenzene, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 4-Bromo-2-fluoro-1-iodobenzene | C6H3BrFI | CID 2724516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-2-fluoro-1-iodobenzene | 105931-73-5 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
